molecular formula C26H49NO3S B092562 Cetrimonium tosylate CAS No. 138-32-9

Cetrimonium tosylate

Cat. No. B092562
CAS RN: 138-32-9
M. Wt: 455.7 g/mol
InChI Key: MZMRZONIDDFOGF-UHFFFAOYSA-M
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Description

Cetrimonium tosylate (CTAT) is a surfactant known for its ability to form micellar structures in aqueous solutions. It is a quaternary ammonium salt where the cationic headgroup is cetyltrimethylammonium and the anion is tosylate. CTAT is known for its ability to form long, flexible wormlike micelles at concentrations above 10 mM, which can lead to highly viscous solutions and viscoelastic stiff gels at concentrations above 100 mM .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of cetrimonium tosylate, they do provide insight into the synthesis of related compounds using cerium(IV) ammonium nitrate (CAN) as a catalyst. For example, CAN has been used as a catalyst in the Friedländer synthesis of quinoline derivatives, which demonstrates its utility in facilitating complex organic reactions . Although this does not directly pertain to CTAT, it suggests that similar catalytic methods could potentially be applied in the synthesis of quaternary ammonium salts like CTAT.

Molecular Structure Analysis

The molecular structure of CTAT is characterized by a long hydrophobic tail (cetyl group) and a positively charged nitrogen atom that forms the headgroup. The tosylate anion acts as a counterion. The presence of the hydrophilic PEO–PPO–PEO copolymer can transform the wormlike micelles of CTAT into smaller structures, indicating that the molecular interactions between CTAT and other molecules can significantly alter its micellar structure .

Chemical Reactions Analysis

CTAT's behavior in chemical reactions is influenced by its surfactant properties. For instance, the presence of cetrimonium bromide, a compound similar to CTAT, has been shown to affect the base-catalyzed hydrolysis of p-substituted ethyl benzoates, altering the reaction rates depending on the nature of the p-substituent . This suggests that CTAT could also interact with other reactants in solution, potentially influencing reaction kinetics and mechanisms.

Physical and Chemical Properties Analysis

CTAT forms micelles in water, which are associated with a sharp increase in viscosity and the formation of viscoelastic gels at higher concentrations. The interaction with PEO–PPO–PEO copolymers leads to a decrease in the size and aggregation number of CTAT micelles, as well as a decrease in viscosity and an increase in specific conductance . These properties are crucial for applications that require control over the rheological behavior of solutions, such as in the formulation of cosmetics or pharmaceuticals.

Scientific Research Applications

  • Microemulsion Studies

    • Scientific Field : Chemistry
    • Application Summary : Cetrimonium bromide (CTAB) and its modified forms (counter-anions based upon Zn2+, Cu2+ and Fe3+) are used in the study of dye solubilization in microemulsions .
    • Methods of Application : The solubility of Rhodamine-B (RB) in different microemulsions were studied using UV-Visible spectroscopy and phase diagrams of CTAB with modified counter ions .
    • Results : It was found that RB was less soluble in CTAB based microemulsion as compared to microemulsions based on surfactant with modified counter ions (SMCs) .
  • Topical Antiseptic

    • Scientific Field : Medicine
    • Application Summary : Cetrimonium is a compound that can be used as a topical antiseptic .
    • Methods of Application : It is applied topically as an antiseptic .
    • Results : It is effective as a topical antiseptic .
  • Cosmetic and Personal Care Products

    • Scientific Field : Cosmetology
    • Application Summary : Cetrimonium bromide (CTAB) is an effective bactericidal agent with various purposes in cosmetic and personal care products .
    • Methods of Application : It is broadly utilized in formulations as an emulsifier, anti-static agent, and surfactant .
    • Results : CTAB’s ability to penetrate and neutralize electrical charge on the hair surface has made it a favorable ingredient in hair products .
  • Cell Lysis

    • Scientific Field : Biology
    • Application Summary : Cetrimonium bromide is used in cell lysis, a process that breaks down cells to isolate certain macromolecules that exist primarily inside of the cell .
    • Methods of Application : Cell membranes consist of hydrophilic and lipophilic endgroups. Detergents like Cetrimonium bromide are often used to dissolve these membranes since they interact with both polar and nonpolar endgroups .
    • Results : Effective cell lysis, allowing for the isolation of certain macromolecules .
  • Treatment of Various Conditions

    • Scientific Field : Medicine
    • Application Summary : Cetrimonium is used in combination with other compounds to treat a variety of conditions, including burns, diaper rash, inflammatory reaction of the oral mucosa, insect bites, itching, minor wounds, pain, pharyngeal inflammation, rash, skin irritation, and to prevent skin bacterial infection .
    • Methods of Application : The specific method of application varies depending on the condition being treated .
    • Results : Effective treatment of the aforementioned conditions .
  • Biofilm Inhibition

    • Scientific Field : Microbiology
    • Application Summary : Cetrimonium 4-OH cinnamate (CTA-4OHcinn) has been studied for its potential to inhibit biofilm formation .
    • Methods of Application : Molecular modelling was used to study the inhibition mechanism of CTA-4OHcinn. Simulations showed that CTA-4OH micelles can disrupt bacterial membranes and interact with extracellular DNA (e-DNA), a main component of biofilms .
    • Results : The abilities of CTA-4OHcinn to cause cell death through membrane disruption and to disperse a mature, multi-species biofilm were confirmed experimentally .
  • Treatment of Burns

    • Scientific Field : Medicine
    • Application Summary : Cetrimonium is used in combination with other compounds to treat burns .
    • Methods of Application : The specific method of application varies depending on the severity and location of the burn .
    • Results : Effective treatment of burns .

properties

IUPAC Name

hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMRZONIDDFOGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883325
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetrimonium tosylate

CAS RN

138-32-9
Record name Cetyltrimethylammonium tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetrimonium tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRIMONIUM TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P489GK6AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
YJ Wu, YA Chen, CL Huang, JT Su, CT Hsieh… - Chemical Engineering …, 2020 - Elsevier
… One hundred mL of DI water were mixed with 1.926 g cetrimonium tosylate (CTATos) and 0.282 g tris base at 80 C under stirring for 1 h. An amount of 15.51 mL tetraethoxysilane (TEOS…
Number of citations: 30 www.sciencedirect.com
A Nobel, MCR Anton–Paar - Wormlike Micelles: Advances in …, 2017 - books.google.com
FISP. see flow-induced structured phase (FISP) flexible surface model, 35 flow-concentration coupling 1–2 plane shear-cell determination, 216–17 1–2 plane USANS verification of, 217…
Number of citations: 4 books.google.com
F Zhang, Y Jia, F Chen, Y Zhao, L Li… - … in Bioengineering and …, 2023 - ncbi.nlm.nih.gov
… MSNs were synthesized as follows: 0.12 g cetrimonium tosylate (CTAT), 0.03 g triethanolamine (TEAH 3 ), and 10 mL deionized water were mixed and stirred at 80C for 30 min. …
Number of citations: 5 www.ncbi.nlm.nih.gov
MA Calabrese, NJ Wagner - Wormlike Micelles: Advances in …, 2017 - books.google.com
… Commonly studied WLM solutions using rheo-SANS include those of cetrimonium bromide (CTAB), cetrimonium tosylate (CTAT), and cetylpyridinium chloride (CPyCl), often with added …
Number of citations: 6 books.google.com
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
Quaternary ammonium salts, including alkyl chain, alkanol, and polymer derivatives (trimoniums) are used in cosmetics mainly as surfactant-cleansing agents, hair-conditioning agents, …
Number of citations: 27 journals.sagepub.com
R Proctor, L Thomsen - 2013 - books.google.com
veganissimo\ve-gan-iss-i-mo\1. n: one who is vegan to the highest possible standard 2. adj: the most vegan An Essential New Resource for Those Who Want to Reduce Their ÒAnimal …
Number of citations: 6 books.google.com
O SHOSEYOV, OR DGANY, DLI SIEGEL - METHODS, 2010 - ic.gc.ca
La présente invention concerne un procédé permettant de favoriser la guérison de plaie, de traiter la fibrose et/ou de favoriser langiogenèse. Ledit procédé comprend ladministration, à …
Number of citations: 0 www.ic.gc.ca
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
Cetyl Phosphate tikum, Haarkonditionierungsmittel, an- timikrobielle Substanz. bieller Stoff, Emulgator, Tensid, antista- tisch Page 1 C 99 Cetyl Phosphate Cetrimonium Saccharinate. INCI …
Number of citations: 0 link.springer.com
V Hilfsstoff - Springer
Eigenschaften: Zu 2) dunkle, grünlichbraune, zähe Flüssigkeit mit scharfem, krautigem Geruch; zu 3) leicht gelb-rotes, aromatisch schmeckendes Öl. Hauptbestandteile: Zu 1) …
Number of citations: 2 link.springer.com
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
Cetyl Phosphate tikum, Haarkonditionierungsmittel, an- timikrobielle Substanz. bieller Stoff, Emulgator, Tensid, antista- tisch Page 1 C 99 Cetyl Phosphate Cetrimonium Saccharinate. …
Number of citations: 0 link.springer.com

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